REACTION_CXSMILES
|
[CH2:1]1[CH2:9][O:8][C:7]2[C:3](=[CH:4][S:5][CH:6]=2)[O:2]1.[CH2:10]([OH:14])CCC>C1(C)C=CC(S([O-])(=O)=O)=CC=1.[Fe+2].C1(C)C=CC(S([O-])(=O)=O)=CC=1>[CH2:1]1[CH2:9][O:8][C:7]2[C:3](=[C:4]([CH:10]=[O:14])[S:5][CH:6]=2)[O:2]1 |f:2.3.4|
|
Name
|
BAB-OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OC2=CSC=C2OC1
|
Name
|
mono-amino mono-hydroxyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
iron p-toluenesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[Fe+2].C1(=CC=C(C=C1)S(=O)(=O)[O-])C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 6 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This precursor was prepared
|
Type
|
CUSTOM
|
Details
|
terminated poly(ethylene glycol) oligomer with 3,4-ethylenedioxythiophene-2-carboxaldehyde under the conditions
|
Type
|
CUSTOM
|
Details
|
in high yield (Mohanakrishnan et al., Tetrahedron, 55, 11745-11754 (1999))
|
Type
|
FILTRATION
|
Details
|
the product was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with copious amount of water
|
Type
|
ADDITION
|
Details
|
Butyl acetate (150 mL) was added
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
CUSTOM
|
Details
|
the butanol was removed by fractional distillation
|
Type
|
ADDITION
|
Details
|
The resulting butyl acetate suspension was mixed with a trimer of hexamethylene diisocyanate at a ratio NCO/OH of 1.2 (Bayhydrur XP 7007 from Bayer)
|
Reaction Time |
6 d |
Name
|
|
Type
|
product
|
Smiles
|
C1OC2=C(SC=C2OC1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |